molecular formula C12H13F3N4OS2 B7078482 2-(ethylamino)-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide

2-(ethylamino)-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B7078482
M. Wt: 350.4 g/mol
InChI Key: CYDQXNQOIYCQMN-UHFFFAOYSA-N
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Description

2-(ethylamino)-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound featuring a unique structure that integrates both thiazole and trifluoromethyl groups. These specific chemical groups lend this compound distinct properties that make it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(ethylamino)-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide, a multi-step process is typically employed. The synthesis begins with the formation of the thiazole ring, followed by the introduction of the trifluoromethyl group. Reaction conditions often involve the use of base catalysts and specific temperature controls to ensure efficient formation of the compound.

Industrial Production Methods

Industrial production of this compound focuses on optimizing yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to scale up production while maintaining stringent quality control. The precise conditions vary based on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives, which might alter its properties or enhance its activity.

  • Reduction: Reduction reactions can be used to modify specific functional groups within the compound, potentially altering its reactivity and application.

  • Substitution: The compound can participate in substitution reactions, especially involving the trifluoromethyl group, which can be replaced by other functional groups to create different analogs.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halides, organometallic compounds.

Major Products

  • Oxidation: Various oxidized thiazole derivatives.

  • Reduction: Reduced amino or carboxamide analogs.

  • Substitution: Various substituted thiazole derivatives with modified activity profiles.

Scientific Research Applications

This compound has diverse applications in various fields due to its unique structure:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying thiazole chemistry.

  • Biology: Functions as a molecular probe in biological assays to investigate enzyme interactions and cellular pathways.

  • Medicine: Potentially serves as a precursor for developing pharmaceutical agents, particularly those targeting metabolic or infectious diseases.

  • Industry: Utilized in the synthesis of specialty chemicals and advanced materials, leveraging its unique trifluoromethyl and thiazole functionalities.

Mechanism of Action

Comparing this compound with similar compounds highlights its uniqueness:

  • 2-amino-5-trifluoromethylthiazole: Similar in possessing a trifluoromethyl group, but differs in the placement and additional functional groups.

  • 4-methylthiazole-5-carboxamide: Contains a thiazole ring and carboxamide, but lacks the trifluoromethyl group, altering its chemical behavior.

Uniqueness: The combination of an ethylamino group, trifluoromethyl substitution, and thiazole rings distinguishes this compound, giving it a distinct reactivity profile and making it valuable for specific applications.

Comparison with Similar Compounds

  • 2-amino-5-trifluoromethylthiazole

  • 4-methylthiazole-5-carboxamide

  • 2-(ethylamino)thiazole

  • 5-trifluoromethyl-1,3-thiazole

That’s a deep dive into 2-(ethylamino)-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide! Fascinating how each functional group opens new doors for chemical exploration, isn't it?

Properties

IUPAC Name

2-(ethylamino)-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4OS2/c1-2-16-11-18-7(5-22-11)10(20)17-4-3-9-19-8(6-21-9)12(13,14)15/h5-6H,2-4H2,1H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDQXNQOIYCQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CS1)C(=O)NCCC2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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